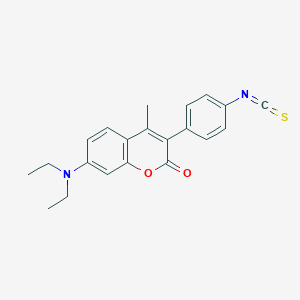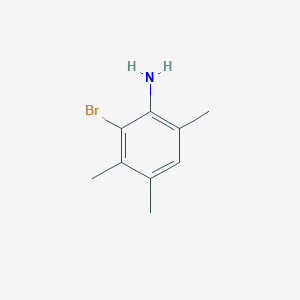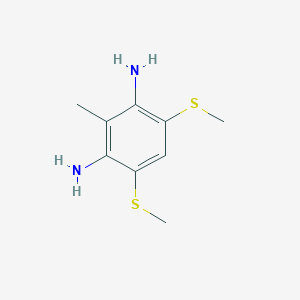![molecular formula C6H11Cl2NO B034328 2-[Bis(2-chloroethyl)amino]acetaldehyde CAS No. 102585-22-8](/img/structure/B34328.png)
2-[Bis(2-chloroethyl)amino]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves the reaction of diethanolamine with thionyl chloride in chloroform . The reaction is carried out at low temperatures, typically between -4°C and 6°C, to control the reaction rate and prevent side reactions. After the addition of diethanolamine, the mixture is stirred at room temperature and then heated to 60-65°C to complete the reaction and precipitate the product. The product is then purified by recrystallization from anhydrous ethanol .
Análisis De Reacciones Químicas
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Acetaldehyde, 2-(bis(2-chloroethyl)amino)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the formation of cross-links and subsequent disruption of cellular functions. This property makes it a potential candidate for use in chemotherapeutic agents, where it can target rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:
Acetaldehyde, bis(2-chloroethyl) acetal: This compound has a similar structure but lacks the amino group, making it less reactive towards nucleophiles.
Bis(2-chloroethyl)amine: This compound contains two chloroethyl groups attached to an amine, but it lacks the acetaldehyde moiety, resulting in different reactivity and applications.
Propiedades
Número CAS |
102585-22-8 |
|---|---|
Fórmula molecular |
C6H11Cl2NO |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
Clave InChI |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
SMILES canónico |
C(CCl)N(CCCl)CC=O |
| 102585-22-8 | |
Sinónimos |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)




![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)


